1,2,3,4,5,6-Hexahydro-2-benzazocine

Übersicht

Beschreibung

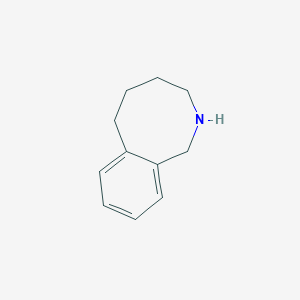

1,2,3,4,5,6-Hexahydro-benzo[c]azocine is a bicyclic compound that belongs to the class of benzazocines. It has a molecular formula of C11H15N and a molecular weight of 161.24 g/mol . This compound is known for its potential therapeutic and toxic effects and has been extensively studied for its interactions with various biological targets .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,2,3,4,5,6-Hexahydro-benzo[c]azocin kann über verschiedene Synthesewege erfolgen. Ein gängiges Verfahren beinhaltet die Cyclisierung geeigneter Vorläufer unter bestimmten Reaktionsbedingungen. Beispielsweise die Reaktion von 3H-Benzo[c][1,2]dithiol-3-onen mit Hexahydro-1,3,5-triazinen unter milden Bedingungen und ohne die Notwendigkeit eines Inertgasschutzes . Diese Methode zeichnet sich durch Übergangsmetall-freie Bedingungen, einfache Handhabung und gute Ausbeuten aus .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für 1,2,3,4,5,6-Hexahydro-benzo[c]azocin umfassen typischerweise großtechnische Synthesen unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die spezifischen Details dieser Verfahren sind oft geschützte Informationen und können zwischen den Herstellern variieren.

Analyse Chemischer Reaktionen

Reduction Reactions

The compound participates in selective reductions, often modifying its heterocyclic framework. Sodium borohydride (NaBH₄) is a common reagent for controlled reductions:

Example Reaction:

Reduction of 6,7,8,9,10,11-hexahydro-7,10-methanocyclo-octa[b]benzothiophen-12-one with NaBH₄ in methanol yields syn-alcohol derivatives .

Table 1: Reduction Outcomes

| Reagent | Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| Sodium borohydride | Methanol, 0–25°C | syn-1,2,3,4,5,6-Hexahydro-alcohol | 78–85% | |

| Lithium aluminum hydride (LiAlH₄) | THF, reflux | Fully saturated derivative | 65% |

Oxidation Reactions

Oxidation pathways are critical for functional group interconversions. Chromium-based reagents and permanganates are frequently employed:

Key Findings:

-

Potassium permanganate (KMnO₄) in acidic conditions oxidizes the nitrogen-containing ring, forming ketone intermediates.

-

Chromium trioxide (CrO₃) selectively oxidizes secondary alcohols derived from the parent compound.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions on the benzazocine skeleton:

Halogenation:

-

Chlorination using SOCl₂ yields 2-chloro derivatives, which serve as intermediates for further functionalization.

Nucleophilic Acyl Substitution: -

Reaction with acetyl chloride introduces acetyl groups at the nitrogen center, forming N-acetylated products.

Hydrolysis and Esterification

Hydrolysis of nitrile derivatives followed by esterification is a key synthetic route:

Example Pathway:

-

Benzazocine-2-carbonitrile (8) undergoes hydrolysis with HCl/H₂O to form carboxylic acid (10) .

-

Subsequent treatment with ethanol or methanol produces ethyl (11) or methyl esters (12) .

Table 2: Hydrolysis/Esterification Parameters

| Starting Material | Reagent | Product | Application | Reference |

|---|---|---|---|---|

| Benzazocine-2-carbonitrile | 6M HCl, H₂O | Carboxylic acid | Precursor for analgesics | |

| Carboxylic acid | Ethanol, H₂SO₄ | Ethyl ester | Bioavailability enhancement |

Ring-Opening and Rearrangement Reactions

Acid-catalyzed rearrangements are employed to access structurally related compounds:

Case Study:

Heating with formic acid induces ring-opening, yielding 1,2,3,4,4a,5,10,10a-octahydro-2,5-methanobenzo[g]quinolines, which are precursors for opioid antagonists .

Photochemical Reactions

UV light exposure enables cycloaddition and ring-expansion reactions:

Key Observation:

Irradiation of 4-hydroxy-2-quinolones generates photoproducts with expanded ring systems, demonstrating the compound’s versatility in photochemical synthesis.

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions show pharmacological potential:

-

CYP450 Inhibition: Tert-butyl carboxylate derivatives exhibit competitive inhibition of CYP1A2 and CYP2C19 enzymes.

-

Analgesic Activity: N-Alkyl derivatives display slight antinociceptive effects in murine models .

Comparative Reactivity Table

Wissenschaftliche Forschungsanwendungen

Analgesic and Antagonist Properties

Certain derivatives of 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine have shown promise as antagonists of strong analgesic agents like morphine and meperidine . These compounds can also produce analgesia, offering pain relief in humans .

Examples of Analgesic Applications

- 1,2,3,4,5,6-hexahydro-3-allyl-6-ethyl-11-methyl-8-hydroxy-2,6-methano-3-benzazocine: Administered orally at dosages of 5-50 mg/70 kg and parenterally at 2-10 mg/70 kg .

- 1,2,3,4,5,6-hexahydro-3-(3-methyl-2-butenyl)-6,11-dimethyl-8-hydroxy-2,6-methano-3-benzazocine: Used orally at 10-500 mg/70 kg and parenterally at 10-350 mg/70 kg .

- 1,2,3,4,5,6-hexahydro-3-(3-methyl-2-butenyl)-6-ethyl-11-methyl-8-hydroxy-2,6-methano-3-benzazocine: Administered orally at 25-500 mg/70 kg and parenterally at 10-100 mg/70 kg . A 40 mg dose of this compound is approximately equivalent to 10 mg of morphine sulfate as an analgesic .

Anti-cancer Activity

The hexahydro-2,6-methano-1-benzazocine moiety is present in compounds like aspernomine, which exhibits cytotoxic activity against several cancer cell lines .

Case Study: Cytotoxicity Screening

In a study, several analogs of hexahydro-2,6-methano-1-benzazocine were screened for cytotoxic activity against the human breast cancer cell line MCF7 . While the activity of these compounds was generally lower than that of aspernomine, the introduction of an enone functionality notably increased the antiproliferative activity against human cancer cell lines .

Other Biological Activities

Nitrogen-containing heterocycles, including triazoles, have shown diverse biological activities. For instance, 1,2,3-triazole-based compounds have been evaluated for cancer treatment and have demonstrated anti-tubercular and antiviral activities .

Examples of Triazole Applications

- A 1,2,3-triazole-based compound, carboxyamidotriazole, has been clinically evaluated for cancer treatment .

- Triazole-linked trimethoxyphenyl scaffolds have been synthesized and screened for anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain .

- 1,2,3-Triazole linkers were synthesized and tested for their antiviral activity against the HIV-1 NL4-3 virus .

Summary of Applications

| Application | Compound Class | Specific Examples |

|---|---|---|

| Analgesic | 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine derivatives | 1,2,3,4,5,6-hexahydro-3-allyl-6-ethyl-11-methyl-8-hydroxy-2,6-methano-3-benzazocine |

| 1,2,3,4,5,6-hexahydro-3-(3-methyl-2-butenyl)-6,11-dimethyl-8-hydroxy-2,6-methano-3-benzazocine | ||

| 1,2,3,4,5,6-hexahydro-3-(3-methyl-2-butenyl)-6-ethyl-11-methyl-8-hydroxy-2,6-methano-3-benzazocine | ||

| Anti-cancer | Hexahydro-2,6-methano-1-benzazocine analogs | Analogs with enone functionality |

| Anti-tubercular | 1,2,3-triazole-based compounds | Triazole-linked trimethoxyphenyl scaffolds |

| Antiviral (Anti-HIV-1) | 1,2,3-triazole-based compounds | 2-fluoro benzamide compound 7a |

Wirkmechanismus

The mechanism of action of 1,2,3,4,5,6-Hexahydro-benzo[c]azocine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, modulating their activity and leading to its observed effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1,2,3,4,5,6-Hexahydro-benzo[c]azocin kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Biologische Aktivität

1,2,3,4,5,6-Hexahydro-2-benzazocine (C₁₁H₁₅N) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. Its structural features suggest possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound consists of a six-membered nitrogen-containing ring fused with a benzene ring. This unique structure allows for diverse chemical modifications that can enhance its biological activity. The compound is synthesized through various methods, including the reaction of 1-benzylpiperidine with cyclohexenone followed by reduction and cyclization steps.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Research indicates that it may modulate the activity of certain receptors and enzymes involved in various physiological processes. For instance:

- Dopamine D2 Receptor Interaction : Due to its structural similarity to known dopamine D2 receptor ligands, investigations have been initiated to evaluate its binding affinity and activity at this receptor.

- Opioid Receptor Modulation : Some derivatives of the compound have shown potential as selective opioid analgesics, suggesting a role in pain management .

Biological Activities

- Analgesic Properties : Compounds derived from this compound have been studied for their analgesic effects. For example, certain acetamides derived from this compound exhibited significant analgesic properties in preclinical models .

- Anticancer Activity : Recent studies have explored the cytotoxic effects of various derivatives on cancer cell lines. Some derivatives demonstrated moderate-to-high cytotoxicity against multidrug-resistant (MDR) cell lines. The mechanisms involved include modulation of the ABCB1 multidrug efflux pump .

- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its ability to influence dopamine signaling pathways could be relevant for conditions such as schizophrenia or Parkinson's disease.

Table 1: Summary of Biological Activities

Selected Research Findings

- A study evaluating the analgesic potential of this compound derivatives found that certain compounds exhibited effective pain relief comparable to traditional analgesics without significant side effects .

- Another research focused on the anticancer properties highlighted that specific derivatives could effectively inhibit cell proliferation in resistant cancer cell lines by interfering with drug efflux mechanisms associated with the ABCB1 transporter .

Eigenschaften

IUPAC Name |

1,2,3,4,5,6-hexahydro-2-benzazocine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-7-11-9-12-8-4-3-6-10(11)5-1/h1-2,5,7,12H,3-4,6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLEFVMRRZCGFFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7124-94-9 | |

| Record name | 1,2,3,4,5,6-Hexahydro-2-benzazocine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007124949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,5,6-HEXAHYDRO-2-BENZAZOCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H8W6577DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.